4-(4-Ethylphenyl)piperidine hydrochloride
Description
4-(4-Ethylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a phenyl ring substituted with an ethyl group at the para position, attached to the piperidine nitrogen via a methylene bridge. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
4-(4-ethylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPZWCTTGYZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)piperidine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting 4-(4-Ethylphenyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-(4-Ethylphenyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting pain management and neurological disorders.
Therapeutic Uses:
Research indicates that piperidine derivatives, including this compound, show potential in treating conditions such as:
- Anoxia
- Ischemia
- Migraine
- Epilepsy
These therapeutic effects are attributed to the compound's ability to act as a calcium overload blocker, selectively targeting brain cells to mitigate damage from excessive calcium influx during pathological states .
Neuroscience Research
Neurotransmitter Systems:
The compound is studied for its interaction with neurotransmitter systems. It has been shown to influence the release and uptake of neurotransmitters, making it valuable for exploring treatments for various neurological disorders.
Case Study Example:
A study observed the effects of this compound on neuronal cultures exposed to hypoxic conditions. The results indicated a significant reduction in neuronal death compared to controls, suggesting its neuroprotective properties .
Chemical Synthesis
Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a building block for creating more complex organic molecules. Its versatility allows chemists to modify its structure easily, facilitating the synthesis of diverse compounds used in various applications.
Material Science
Polymer Formulations:
The compound can be incorporated into polymer formulations to enhance material properties. Its inclusion can improve the mechanical strength and thermal stability of polymers used in coatings and adhesives.
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques. It aids in the accurate quantification of related substances in complex mixtures, ensuring reliable results in research and quality control processes.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis; treats neurological disorders | Pain management medications |
| Neuroscience Research | Influences neurotransmitter systems; neuroprotective effects | Reducing neuronal death under hypoxic conditions |
| Chemical Synthesis | Building block for complex organic molecules | Synthesis of novel therapeutic agents |
| Material Science | Enhances properties of polymers | Improved coatings and adhesives |
| Analytical Chemistry | Standard reference material for quantification | Quality control in pharmaceutical production |
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features of Selected Piperidine Derivatives
*Note: Data for 4-(4-Ethylphenyl)piperidine HCl are inferred based on analogs; exact values may vary.
Key Observations:
- Chlorine substituents () introduce electronegativity, altering binding affinities .
- Functional Group Diversity : The acetyl group in 4-Acetyl-4-phenylpiperidine HCl () introduces a reactive ketone moiety, which may influence metabolic stability compared to alkyl-substituted derivatives .
- Pharmacological Relevance : Meperidine HCl () highlights how ester functionalities in piperidine derivatives can confer opioid activity, unlike alkyl- or halogen-substituted analogs .
Biological Activity
4-(4-Ethylphenyl)piperidine hydrochloride is a piperidine derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C13H20ClN, has been studied for its interactions with various biological systems, particularly in the context of neuroscience and pharmacology.
The synthesis of this compound typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | C13H20ClN |
| Molecular Weight | 239.76 g/mol |
| CAS Number | 67765-33-7 |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a modulator at dopamine and serotonin receptors, potentially influencing neuronal signaling pathways .
Key Biological Activities:
- Dopamine Transporter Interaction: Similar piperidine analogs have shown selective binding to dopamine transporters, suggesting that 4-(4-Ethylphenyl)piperidine may exhibit comparable effects .
- Antinociceptive Effects: Studies on related piperidine derivatives indicate potential antinociceptive properties, which may be relevant for pain management therapies .
- Acetylcholinesterase Inhibition: Research has indicated that modifications in piperidine structures can lead to enhanced inhibition of acetylcholinesterase, a target for Alzheimer's disease treatments .
Case Studies
Several studies have investigated the biological effects of piperidine derivatives, including those structurally similar to this compound.
- Dopamine Transporter Binding Study:
- Antinociceptive Activity Assessment:
Table 2: Comparison with Related Compounds
| Compound | Dopamine Transporter Affinity | Acetylcholinesterase Inhibition | Antinociceptive Activity |
|---|---|---|---|
| 4-(4-Ethylphenyl)piperidine HCl | Moderate | Potentially active | Possible |
| 4-(4-Fluorophenyl)piperidine HCl | High | Active | Significant |
| 4-(4-Methylphenyl)piperidine HCl | Low | Moderate | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
